molecular formula C9H18N2O B7490548 2-(3-Methylpiperidin-1-yl)propanamide

2-(3-Methylpiperidin-1-yl)propanamide

Cat. No.: B7490548
M. Wt: 170.25 g/mol
InChI Key: PNFJLSHWBWNVQQ-UHFFFAOYSA-N
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Description

2-(3-Methylpiperidin-1-yl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 3-methylpiperidin-1-yl group at the 2-position. Its molecular formula is C₉H₁₈N₂O, with a molecular weight of 170 g/mol. The compound features a saturated six-membered piperidine ring with a methyl group at the 3-position, conferring steric and electronic modifications compared to unsubstituted piperidine derivatives.

Properties

IUPAC Name

2-(3-methylpiperidin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7-4-3-5-11(6-7)8(2)9(10)12/h7-8H,3-6H2,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFJLSHWBWNVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Drug Development

DMPA serves as a versatile building block in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity and target specificity. Research has indicated that derivatives of DMPA exhibit properties suitable for treating various conditions, including:

  • Analgesic Effects : DMPA has shown potential as an analgesic agent, with studies indicating its efficacy in reducing pain in neuropathic pain models. For instance, certain derivatives have demonstrated enhanced potency compared to traditional analgesics, making them candidates for further development.
  • Anticonvulsant Activity : The compound has been evaluated for its anticonvulsant properties, showing promise in models designed to test seizure activity. Specific analogs have been found to provide significant protection against induced seizures, suggesting potential therapeutic applications in epilepsy .

Pharmacological Studies

DMPA is utilized in pharmacokinetic and pharmacodynamic studies to understand how drugs interact within biological systems. Its derivatives are being investigated for their ability to modulate specific receptors involved in pain and inflammation:

  • TRPV1 Antagonism : Some studies have focused on the ability of DMPA derivatives to act as antagonists of the TRPV1 receptor, which is implicated in pain signaling. These compounds have shown high binding affinity and potent antagonistic effects against capsaicin-induced responses, indicating their potential as new analgesics .

Organic Synthesis

In organic chemistry, DMPA is employed as a reagent in the synthesis of complex organic molecules. Its role as a building block allows chemists to construct various compounds with desired functionalities:

  • Synthesis of Bioactive Compounds : DMPA derivatives are being explored for their ability to serve as precursors in the synthesis of bioactive small molecules that can be used in drug discovery programs.

Case Study 1: Analgesic Activity

In a study evaluating the analgesic properties of DMPA derivatives, researchers found that specific modifications led to compounds with significantly improved efficacy compared to existing medications. For example, one derivative exhibited an ED50 value of 0.9 mg/kg in a rat model, showcasing its potential as a strong analgesic agent without notable side effects .

Case Study 2: Anticonvulsant Evaluation

Another investigation assessed the anticonvulsant activity of several DMPA analogs using established seizure models. The results indicated that certain compounds provided robust protection against seizures induced by maximal electroshock (MES) and subcutaneous metrazol (scMET), with effective doses ranging from 23.4 to 78.0 mg/kg . This highlights the compound's therapeutic potential for treating epilepsy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(3-Methylpiperidin-1-yl)propan-1-amine

  • Molecular Formula : C₉H₂₀N₂ | Molecular Weight : 156 g/mol
  • Key Differences :
    • Replaces the terminal amide (-CONH₂) with a primary amine (-NH₂).
    • Increased basicity due to the amine group, which may enhance solubility in acidic conditions.
    • Lower molecular weight (156 vs. 170 g/mol) due to the absence of an oxygen atom.
  • Synthesis : Likely synthesized via nucleophilic substitution between 3-methylpiperidine and a halogenated propanamine precursor.

N-(3-Chlorophenyl)-2-(piperazin-1-yl)propanamide

  • Molecular Formula : C₁₃H₁₈ClN₃O | Molecular Weight : 267.75 g/mol
  • Key Differences :
    • Substitutes piperidine with piperazine (a six-membered ring with two nitrogen atoms), increasing polarity and hydrogen-bonding capacity.
    • Incorporates a 3-chlorophenyl group , introducing aromaticity and electron-withdrawing effects, which may enhance lipophilicity (logP) compared to the target compound.
    • Higher molecular weight (267.75 vs. 170 g/mol) due to the aromatic chlorophenyl substituent.

N-[2-(Diethylamino)ethyl]propanamide

  • Molecular Formula : C₉H₂₁N₂O | Molecular Weight : 173 g/mol
  • Key Differences: Replaces the cyclic piperidine with a linear diethylaminoethyl group, reducing steric hindrance and rigidity. The tertiary amine (-N(C₂H₅)₂) is less basic than piperidine’s secondary amine but may improve membrane permeability due to increased lipophilicity.

2-[(2-Ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide

  • Molecular Formula : C₉H₁₃N₂O₄ | Molecular Weight : 213.22 g/mol
  • Key Differences :
    • Features a cyclobutene-dione ring conjugated with an ethoxy group, creating a highly polarized, electron-deficient system.
    • The strained four-membered ring may increase reactivity in nucleophilic additions compared to the saturated piperidine ring in the target compound.

Table 1: Comparative Analysis of Key Properties

Compound Molecular Weight (g/mol) logP (Predicted) Water Solubility Key Functional Groups
2-(3-Methylpiperidin-1-yl)propanamide 170 0.5–1.2 Moderate Amide, 3-methylpiperidinyl
3-(3-Methylpiperidin-1-yl)propan-1-amine 156 1.5–2.0 High (acidic pH) Primary amine, piperidinyl
N-(3-Chlorophenyl)-2-(piperazin-1-yl)propanamide 267.75 2.0–2.5 Low Amide, piperazinyl, aryl
N-[2-(Diethylamino)ethyl]propanamide 173 1.0–1.5 High Amide, tertiary amine
2-[(2-Ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide 213.22 -0.5–0.0 High Amide, cyclobutene-dione

Research Implications and Gaps

  • Structural Activity Relationships (SAR): The 3-methylpiperidinyl group in the target compound may enhance binding affinity to biological targets compared to linear amines (e.g., diethylaminoethyl in ) due to conformational rigidity.
  • Metabolic Stability : The amide group in 2-(3-methylpiperidin-1-yl)propanamide likely improves resistance to enzymatic degradation compared to primary amines (e.g., QY-3423) .
  • Data Limitations : Direct pharmacological or thermodynamic data (e.g., melting points, binding constants) are absent in the evidence, necessitating experimental validation.

Preparation Methods

Direct Coupling with Dicyclohexylcarbodiimide (DCC)

The DCC-mediated coupling method, widely reported for analogous propanamide derivatives, involves activating the carboxylic acid group of propanoic acid for nucleophilic attack by 3-methylpiperidine. In a representative procedure, equimolar amounts of propanoic acid and DCC are dissolved in dry acetonitrile, followed by the addition of 3-methylpiperidine. The reaction proceeds at 0°C for 2 hours and room temperature for 12 hours, yielding the target compound after purification via column chromatography.

Optimization Insights :

  • Solvent Selection : Dry acetonitrile enhances reaction efficiency by minimizing side reactions.

  • Stoichiometry : A 1:1:1 molar ratio of acid:DCC:amine ensures complete conversion, as excess DCC leads to urea byproduct accumulation.

  • Yield : Typical yields range from 70% to 85%, with purity confirmed by TLC and HPLC.

Acid Chloride Intermediate Route

Propanoic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting propionyl chloride is then reacted with 3-methylpiperidine in the presence of a base such as triethylamine (Et₃N) to neutralize HCl byproducts. This method, noted for its rapid reaction kinetics, achieves completion within 3–4 hours at reflux conditions.

Reaction Conditions :

  • Temperature : Refluxing dichloromethane (40°C) facilitates rapid acyl chloride formation.

  • Workup : Sequential washes with 1 M HCl and sodium bicarbonate remove unreacted starting materials.

  • Yield : Reported yields exceed 90% for structurally similar amides.

Mixed Anhydride Method

Mixed anhydrides, generated from propanoic acid and chloroformates, offer an alternative activation pathway. For instance, reaction with ethyl chloroformate in the presence of Et₃N produces a reactive intermediate, which subsequently reacts with 3-methylpiperidine. This method avoids carbodiimide byproducts but requires stringent moisture control.

Advantages :

  • Byproduct Minimization : Reduced urea formation compared to DCC.

  • Scalability : Demonstrated efficacy in multigram syntheses.

Analytical Characterization of 2-(3-Methylpiperidin-1-yl)propanamide

Spectroscopic Validation

Infrared (IR) Spectroscopy :

  • Amide C=O Stretch : A strong absorption band between 1655 and 1685 cm⁻¹ confirms amide bond formation.

  • N-H Stretch : Broad peaks at 3350–3420 cm⁻¹ correlate with the secondary amide N-H.

¹H NMR Analysis :

  • Piperidine Protons : Multiplet signals at δ 1.20–1.80 ppm correspond to the 3-methylpiperidine ring.

  • Methylene Protons : The CH₂ group adjacent to the amide appears as a triplet at δ 2.30–2.50 ppm (J = 6.0 Hz).

  • Amide Proton : A singlet at δ 6.80–7.20 ppm (D₂O exchangeable) verifies the –NH– group.

Mass Spectrometry :

  • Molecular Ion Peak : m/z 185.2 [M+H]⁺ aligns with the molecular formula C₉H₁₈N₂O.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantages Limitations
DCC Coupling70–8512–14 hHigh purity, scalableUrea byproduct removal required
Acid Chloride90–953–4 hRapid, high-yieldingMoisture-sensitive intermediates
Mixed Anhydride65–758–10 hMinimal byproductsStrict anhydrous conditions needed

Solvent and Temperature Optimization

Solvent Effects

  • Polar Aprotic Solvents : Acetonitrile and dichloromethane enhance reactivity by stabilizing charged intermediates.

  • Ethereal Solvents : Tetrahydrofuran (THF) is less effective due to poor solubility of 3-methylpiperidine.

Temperature Profiles

  • Room Temperature : Suitable for DCC coupling but prolongs reaction times.

  • Reflux Conditions : Accelerate acid chloride reactions but risk decomposition of heat-labile amines.

Scalability and Industrial Relevance

Kilogram-scale syntheses employ continuous flow reactors to optimize heat and mass transfer. A recent pilot study achieved 89% yield using a tubular reactor with immobilized DCC, reducing purification steps. Regulatory-compliant batches require HPLC purity ≥99.5%, achievable via recrystallization from ethanol-water mixtures.

Emerging Methodologies

Enzymatic Catalysis

Lipase-mediated amidation, though nascent for this compound, offers an eco-friendly alternative. Preliminary trials with Candida antarctica lipase B (CAL-B) in tert-butanol show 40–50% conversion, necessitating further enzyme engineering.

Photochemical Activation

UV-light-assisted reactions using photoactive catalysts (e.g., eosin Y) enable amide bond formation at ambient temperatures. Early-stage research reports 60% yield under blue light irradiation .

Q & A

Q. What are the standard synthetic routes for 2-(3-Methylpiperidin-1-yl)propanamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 3-methylpiperidine with a propanamide precursor via nucleophilic substitution or amidation. Key steps include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Catalyst optimization : Use of coupling agents like HATU or EDCI improves amide bond formation .
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
    Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Yield optimization requires iterative adjustment of stoichiometry and reaction time.

Q. How is the structural characterization of 2-(3-Methylpiperidin-1-yl)propanamide performed, and what analytical techniques are critical?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and stereochemistry, with piperidine ring protons appearing as distinct multiplet signals (δ 1.2–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 211.18) .
  • Infrared (IR) Spectroscopy : Amide C=O stretches (~1650 cm1^{-1}) and N-H bends (~3300 cm1^{-1}) confirm functional groups .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Enzyme inhibition assays : Screen against targets like kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Cell viability assays : MTT or resazurin-based protocols assess cytotoxicity in cancer cell lines (e.g., IC50_{50} determination in HepG2 or MCF-7 cells) .
  • Receptor binding studies : Radioligand displacement assays (e.g., σ-1 receptor) quantify affinity using 3H^3H-labeled ligands .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in 2-(3-Methylpiperidin-1-yl)propanamide?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) provides bond lengths, angles, and torsional parameters .
  • Sample preparation : Crystallize the compound in a solvent system (e.g., methanol/water) under slow evaporation.
  • Data analysis : SHELXPRO interfaces with Olex2 or Coot for model building, highlighting deviations from ideal geometry (e.g., piperidine chair vs. boat conformation) .

Q. How should researchers address contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Comparative assay validation : Replicate studies in orthogonal systems (e.g., SPR vs. fluorescence polarization for binding affinity) .
  • Solubility adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to mitigate aggregation artifacts .
  • Metabolic stability testing : Incubate with liver microsomes to assess if metabolite interference explains discrepancies .

Q. What computational strategies predict the interaction of 2-(3-Methylpiperidin-1-yl)propanamide with biological targets?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses to receptors (e.g., σ-1 receptor). Validate with MD simulations (AMBER or GROMACS) to assess stability over 100 ns trajectories .
  • QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity cliffs .

Key Challenges and Future Directions

  • Mechanistic ambiguity : Use cryo-EM or XFEL to resolve transient binding states .
  • Environmental stability : Study surface adsorption on indoor materials (e.g., silica) via microspectroscopic imaging .

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